molecular formula C17H12F3NO B14917269 N-(3-ethynylphenyl)-4-methyl-3-(trifluoromethyl)benzamide

N-(3-ethynylphenyl)-4-methyl-3-(trifluoromethyl)benzamide

Cat. No.: B14917269
M. Wt: 303.28 g/mol
InChI Key: AVWQBGGNAVPMRC-UHFFFAOYSA-N
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Description

N-(3-ethynylphenyl)-4-methyl-3-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C16H10F3NO and a molecular weight of 289.25 g/mol . This compound is characterized by the presence of an ethynyl group attached to a phenyl ring, a trifluoromethyl group, and a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-(3-ethynylphenyl)-4-methyl-3-(trifluoromethyl)benzamide typically involves the reaction of 3-ethynylaniline with 4-methyl-3-(trifluoromethyl)benzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

N-(3-ethynylphenyl)-4-methyl-3-(trifluoromethyl)benzamide undergoes various types of chemical reactions, including:

Scientific Research Applications

N-(3-ethynylphenyl)-4-methyl-3-(trifluoromethyl)benzamide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-(3-ethynylphenyl)-4-methyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl and trifluoromethyl groups play a crucial role in modulating the compound’s binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or alter receptor signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

N-(3-ethynylphenyl)-4-methyl-3-(trifluoromethyl)benzamide can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C17H12F3NO

Molecular Weight

303.28 g/mol

IUPAC Name

N-(3-ethynylphenyl)-4-methyl-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C17H12F3NO/c1-3-12-5-4-6-14(9-12)21-16(22)13-8-7-11(2)15(10-13)17(18,19)20/h1,4-10H,2H3,(H,21,22)

InChI Key

AVWQBGGNAVPMRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C#C)C(F)(F)F

Origin of Product

United States

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